Product packaging for 3-(2-Methoxyethenyl)benzonitrile(Cat. No.:)

3-(2-Methoxyethenyl)benzonitrile

Cat. No.: B14088747
M. Wt: 159.18 g/mol
InChI Key: AREQFTQQFARETK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethenyl)benzonitrile is a chemical compound of interest in advanced research and development sectors. It belongs to a class of benzonitrile derivatives, which are frequently utilized as key intermediates and building blocks in synthetic organic chemistry . The structure, featuring a nitrile group and a methoxyethenyl substituent on the benzene ring, makes it a versatile precursor for constructing more complex molecules. Its potential applications are primarily found in pharmaceutical research and material science. In agrochemical and pharmaceutical research, this compound could serve as a core structure for developing new active ingredients. The benzonitrile moiety is a common feature in various functional compounds . Furthermore, the molecule's specific properties, such as its logP and pKa, would determine its mobility and distribution within biological or environmental systems, which is a critical parameter in the development of agrochemicals . Researchers can employ this compound to explore structure-activity relationships or as a starting material in cross-coupling reactions, such as those involving boronic esters, to create novel chemical entities for screening . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B14088747 3-(2-Methoxyethenyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQFTQQFARETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Methoxyethenyl Benzonitrile

Retrosynthetic Disconnections and Strategic Approaches to 3-(2-Methoxyethenyl)benzonitrile

Retrosynthetic analysis simplifies the planning of a synthesis by breaking down the target molecule into simpler, commercially available starting materials. youtube.comarxiv.org For this compound, two primary retrosynthetic disconnections are logical. The first involves cleaving the carbon-carbon double bond of the ethenyl group, suggesting a Wittig-type reaction. This approach would utilize 3-cyanobenzaldehyde (B1676564) and a methoxymethyl-substituted phosphonium (B103445) ylide. The second key disconnection is at the aryl-vinyl carbon bond, pointing towards cross-coupling reactions like the Heck or Sonogashira reactions. This strategy would involve a coupling partner such as 3-bromobenzonitrile (B1265711) and a suitable vinylating agent.

Conventional Synthetic Pathways to Substituted Benzonitrile (B105546) and Ethenyl Precursors

The construction of the core components of this compound relies on well-established synthetic transformations.

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphonium ylide. wikipedia.orglibretexts.org In the context of this compound, the key reagent is methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). This ylide can be prepared in situ from methoxymethyltriphenylphosphonium chloride and a strong base. chemeurope.comwikipedia.org The reaction of this ylide with 3-cyanobenzaldehyde would yield the desired enol ether, this compound. The Wittig reaction generally proceeds via a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome, yielding either the (E) or (Z)-isomer, can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) esters and generally favors the formation of (E)-alkenes. This can be a valuable alternative for controlling the stereochemistry of the double bond.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. ibs.re.kr The Heck reaction, for instance, could be employed by coupling an aryl halide, such as 3-bromobenzonitrile, with methyl vinyl ether in the presence of a palladium catalyst and a base.

The Sonogashira coupling reaction provides another route, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In this case, one could envision a two-step process starting with the Sonogashira coupling of 3-bromobenzonitrile with a protected acetylene, followed by a hydroalkoxylation step to introduce the methoxy (B1213986) group. While less direct, this approach offers flexibility in the synthesis of various vinyl ether analogs. Both Heck and Sonogashira reactions have seen significant advancements, including the development of highly active and recyclable catalyst systems. ibs.re.krrsc.org

The benzonitrile functional group itself can be introduced through several reliable methods. One common approach is the dehydration of a primary amide. chemguide.co.uk For instance, 3-formylbenzamide (B138454) could be dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield 3-formylbenzonitrile, a direct precursor for the Wittig reaction.

Another important method is the conversion of aldehyde oximes to nitriles. acs.orgnih.gov This can be achieved under mild conditions using various reagents. nih.gov The starting material, 3-formylbenzaldehyde, can be readily converted to its oxime, which is then dehydrated to the nitrile. This pathway is particularly useful when the starting aldehyde is readily available.

Catalytic and Stereoselective Syntheses of this compound and Analogues

Modern synthetic chemistry increasingly focuses on catalytic and stereoselective methods to improve efficiency and control over product formation.

As mentioned in the context of cross-coupling approaches, transition metal catalysis is central to the formation of the ethenyl linkage. researchgate.netnih.gov The Heck reaction, catalyzed by palladium complexes, remains a primary choice for the direct vinylation of aryl halides. Research in this area continues to produce more efficient catalysts that can operate under milder conditions and with lower catalyst loadings.

Furthermore, other transition metals have been explored for similar transformations. For instance, copper-catalyzed cross-coupling reactions can sometimes offer different reactivity or selectivity profiles compared to palladium-based systems. The development of these catalytic methods is crucial for the synthesis of a wide range of substituted vinyl arenes, including analogs of this compound. nih.gov The stereoselectivity of these reactions is a key consideration, with the choice of ligands and reaction conditions often playing a critical role in determining the E/Z ratio of the product. nih.gov

Stereocontrol in the Formation of the Methoxyethenyl Moiety

The geometry of the methoxyethenyl group, which can exist as either E or Z isomers, is a critical aspect of the synthesis of this compound. The stereochemical outcome is often dictated by the specific reaction conditions and the nature of the reagents employed. For instance, in Wittig-type reactions, the choice of phosphonium ylide and the reaction solvent can significantly influence the E/Z ratio of the resulting alkene. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to produce the Z-isomer.

Furthermore, post-synthetic isomerization can be employed to enrich a particular stereoisomer. This can be achieved through various methods, including photochemical isomerization or acid/base catalysis, depending on the stability and reactivity of the specific isomers. The precise control over the stereochemistry of the methoxyethenyl moiety is crucial as the different isomers may exhibit distinct biological activities or physical properties.

Recent advancements in stereocontrolled synthesis have explored the use of transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of control over the double bond geometry. For example, the use of specific palladium or ruthenium catalysts in Heck or Suzuki-type couplings can lead to the selective formation of either the E or Z isomer of this compound from appropriate precursors. A study on the stereocontrolled synthesis of related 3-hydroxy-2-piperidinone carboxamides highlights the potential for catalytic methods to achieve high stereoselectivity in complex molecules. rsc.org

Organocatalytic and Biocatalytic Strategies for Related Benzonitrile Systems

While specific organocatalytic and biocatalytic methods for the direct synthesis of this compound are not extensively documented, the broader field of benzonitrile synthesis offers valuable insights into potential strategies.

Organocatalysis has emerged as a powerful tool in organic synthesis, often providing mild and environmentally benign alternatives to metal-catalyzed reactions. For the synthesis of benzonitriles, organocatalytic approaches have been developed, for instance, using N-heterocyclic carbenes (NHCs) to catalyze the formation of the nitrile group. researchgate.netacs.org These methods often involve the reaction of aldehydes with a nitrogen source under the influence of an organocatalyst. researchgate.netacs.org The application of such strategies to a precursor of this compound, such as 3-formylbenzonitrile, could provide a novel and efficient synthetic route.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. acs.orgnih.gov While a direct enzymatic synthesis of this compound has not been reported, biocatalytic methods have been successfully employed for the synthesis of various functionalized benzonitriles and related aromatic compounds. nih.gov For example, enzymes like nitrilases can convert aromatic nitriles to the corresponding carboxylic acids, a transformation that could be reversed or adapted for nitrile synthesis. Furthermore, biocatalytic methods have been developed for the synthesis of building blocks that could be chemically elaborated to the target molecule. nih.gov The use of enzymes in organic synthesis is a rapidly growing field, and future research may lead to the development of specific biocatalysts for the production of this compound. acs.orgnih.gov

Emerging Methodologies and Green Chemistry Aspects in this compound Synthesis

The synthesis of this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This has led to the exploration of emerging methodologies such as flow chemistry, solvent-free reactions, and a focus on atom economy.

Flow Chemistry Applications in Synthetic Sequences

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. rsc.orgnih.govallfordrugs.comnih.govacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. For instance, a continuous flow process for the cyanide-free synthesis of aryl nitriles has been reported, demonstrating the potential for safer and more efficient nitrile production. rsc.org The application of flow chemistry could be particularly beneficial for multi-step syntheses, enabling the integration of several reaction and purification steps into a single, automated process. This can significantly reduce manual handling and the generation of waste.

Solvent-Free and Reduced Solvent Syntheses

The use of large quantities of volatile organic solvents is a major environmental concern in chemical synthesis. Consequently, there is a growing interest in developing solvent-free or reduced-solvent synthetic methods. researchgate.net For the synthesis of this compound, this could involve performing reactions under neat conditions (without any solvent) or using more environmentally friendly solvents such as water or ionic liquids. nih.gov For example, a green synthesis of benzonitrile has been reported using an ionic liquid that acts as both a solvent and a catalyst, and which can be recycled. nih.gov Such approaches not only minimize solvent waste but can also lead to simplified work-up procedures and improved reaction efficiency.

Atom Economy and Process Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgjocpr.com Synthetic routes with high atom economy are preferred as they generate less waste. When designing a synthesis for this compound, it is important to choose reactions that maximize the incorporation of reactant atoms into the product. Addition and rearrangement reactions, for example, are inherently more atom-economical than substitution or elimination reactions.

Advanced Spectroscopic and Computational Approaches to 3 2 Methoxyethenyl Benzonitrile Research

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(2-Methoxyethenyl)benzonitrile. It allows for the precise determination of the connectivity of atoms and their spatial arrangement.

2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. scribd.comslideshare.net These methods simplify complex spectra and reveal correlations between different nuclei. scribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the vinyl protons and between the aromatic protons on the benzonitrile (B105546) ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton of the methoxy (B1213986) group would show a correlation to the methoxy carbon, and each vinyl and aromatic proton would correlate to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the aromatic carbons bonded to the nitrile and the methoxyethenyl substituents. Correlations would be expected between the vinyl protons and the aromatic carbons, and between the aromatic protons and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is crucial for determining the stereochemistry of the methoxyethenyl group (E/Z isomerism) by observing the spatial proximity between the methoxy protons and either the vinyl proton or the aromatic ring protons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) COSY Correlation (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C) NOESY Correlations (¹H)
Aromatic ProtonsOther Aromatic ProtonsAttached Aromatic CarbonsOther Aromatic Carbons, Nitrile Carbon, Vinylic CarbonNeighboring Aromatic Protons, Vinylic Proton
Vinylic ProtonsOther Vinylic ProtonAttached Vinylic CarbonsAromatic Carbons, Methoxy CarbonAromatic Protons, Methoxy Protons
Methoxy ProtonsNoneMethoxy CarbonVinylic CarbonVinylic Proton

Dynamic NMR for Rotational Barriers and Interconversion Studies

Dynamic NMR (DNMR) is a powerful technique used to study dynamic processes such as conformational changes and restricted rotation. montana.edu In this compound, DNMR could be employed to investigate the rotational barriers around the single bonds, specifically the C-C bond connecting the phenyl ring to the ethenyl group and the C-O bond of the methoxy group. niscpr.res.innih.gov

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. rsc.org This provides valuable information about the conformational flexibility and stability of the molecule. researchgate.net

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. They are also vital for monitoring the progress of reactions in which this compound is formed or consumed.

Fragmentation Pathways and Ion Mechanisms

Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): from the methoxy group to form a stable oxonium ion.

Loss of formaldehyde (B43269) (CH₂O): from the methoxyethenyl side chain.

Loss of hydrogen cyanide (HCN): from the benzonitrile ring, a characteristic fragmentation for benzonitriles. nih.gov

Cleavage of the ethenyl chain: leading to fragments corresponding to the benzonitrile moiety and the methoxyethenyl moiety.

Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing its further fragmentation. nih.gov This provides more detailed structural information and confirms the proposed fragmentation mechanisms. wvu.edu

A table of predicted major fragments in the EI-MS of this compound is shown below.

m/z Value Proposed Fragment Neutral Loss
159[M]⁺-
144[M - CH₃]⁺•CH₃
132[M - HCN]⁺•HCN
129[M - CH₂O]⁺•CH₂O
116[C₈H₆N]⁺C₂H₃O•
103[C₇H₅N]⁺•C₂H₄O

Coupled Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

When this compound is synthesized, it is often part of a complex mixture containing starting materials, byproducts, and the desired product. Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the analysis of such mixtures. researchgate.netgcms.czresearchgate.netnih.gov

GC-MS: In GC-MS, the components of the mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. restek.com The separated components then enter the mass spectrometer for detection and identification. GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.

LC-MS: LC-MS separates the components of a mixture in the liquid phase based on their polarity and affinity for the stationary phase of a liquid chromatograph. nih.gov This technique is particularly useful for less volatile or thermally labile compounds. The separated components are then ionized and analyzed by the mass spectrometer.

Both techniques provide retention time data from the chromatography and mass spectral data from the MS, allowing for the confident identification and quantification of this compound in a complex matrix.

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures and Reaction Progress Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. azom.com These techniques are highly effective for identifying this compound and for monitoring its formation or consumption during a chemical reaction. researchgate.netnih.gov

The key functional groups in this compound and their expected vibrational frequencies are:

Nitrile (C≡N) stretch: A sharp, strong absorption in the IR spectrum typically around 2220-2260 cm⁻¹. univ-tlse3.fr This is a very characteristic peak for nitriles.

C-O-C stretch (ether): Strong absorptions in the IR spectrum in the region of 1000-1300 cm⁻¹.

C=C stretch (alkene): A medium intensity band in the region of 1600-1680 cm⁻¹.

Aromatic C=C stretches: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

=C-H bend (alkene): Absorptions in the 650-1000 cm⁻¹ region, which can provide information about the substitution pattern of the double bond.

Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene (B151609) ring.

By monitoring the appearance or disappearance of these characteristic bands, one can follow the progress of a reaction. nih.gov For example, in a synthesis of this compound, the appearance of the strong nitrile peak would indicate the formation of the product.

A summary of the characteristic vibrational frequencies for this compound is provided in the table below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
NitrileC≡N Stretch2220-2260Strong, Sharp
EtherC-O-C Stretch1000-1300Strong
AlkeneC=C Stretch1600-1680Medium
AromaticC=C Stretch1400-1600Variable
Alkene=C-H Bend650-1000Medium
AromaticC-H Bend690-900Medium-Strong

Characteristic Vibrational Modes of the Methoxyethenyl and Nitrile Groups

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is indispensable for identifying the functional groups within a molecule. For this compound, the key vibrational modes are associated with the nitrile (C≡N), methoxy (-OCH₃), and ethenyl (-CH=CH-) moieties, as well as the benzene ring.

The nitrile group provides a sharp and intense absorption band in the infrared spectrum, typically appearing in the 2240–2220 cm⁻¹ region. This peak is highly characteristic and often used as a diagnostic marker. The methoxyethenyl group contributes several distinct vibrations. The C-O-C stretching vibrations of the methoxy group are generally observed in the 1275–1200 cm⁻¹ (asymmetric) and 1075–1020 cm⁻¹ (symmetric) ranges. orientjchem.org The C=C stretching of the ethenyl linker typically appears around 1650-1600 cm⁻¹. The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations, which provide clues about the meta-substitution.

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational spectra. derpharmachemica.com These calculations aid in the precise assignment of experimentally observed bands, especially in complex regions of the spectrum where multiple vibrational modes may overlap. researchgate.net

Table 1: Representative Vibrational Modes for this compound and Their Typical Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NitrileC≡N stretch2240 - 2220
EthenylC=C stretch1650 - 1600
MethoxyAsymmetric C-O-C stretch1275 - 1200
MethoxySymmetric C-O-C stretch1075 - 1020
Benzene RingC=C stretch1600 - 1450
Benzene RingC-H out-of-plane bend900 - 675

Note: The values presented are typical ranges and can be influenced by the specific chemical environment and conjugation within the molecule.

In Situ Monitoring of Reaction Intermediates

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. In situ monitoring techniques provide a powerful means to observe the dynamic process of a reaction in real-time, allowing for the detection and characterization of transient intermediates and transition states. jos.ac.cn

For the synthesis of this compound, which might be formed via reactions such as the Wittig or Heck reaction, in situ spectroscopy (e.g., FT-IR, Raman, or NMR) can track the consumption of reactants (e.g., 3-formylbenzonitrile or a halobenzonitrile) and the formation of the final product. Crucially, these methods can reveal the presence of short-lived intermediate species that are unobservable through conventional post-reaction analysis. jos.ac.cn For instance, in a catalytic cycle, changes in the catalyst's coordination sphere or the formation of organometallic intermediates could be monitored. jos.ac.cn This level of mechanistic detail is invaluable for rational catalyst design and process optimization.

Computational Chemistry and Quantum Mechanical Studies of this compound

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately optimize the ground-state geometry of this compound. derpharmachemica.comresearchgate.net This optimized structure is the foundation for predicting a variety of molecular properties.

DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps reveal electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, thereby predicting how the molecule will interact with other reagents. For this compound, the nitrogen atom of the nitrile group would be expected to be a site of negative potential, while the hydrogen atoms of the vinyl group and aromatic ring would exhibit positive potential. Furthermore, DFT is used to calculate properties such as dipole moment and polarizability, which are essential for understanding the molecule's interaction with solvents and its potential for applications in nonlinear optics. orientjchem.org

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. nih.govijmert.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. nih.gov For this compound, the π-systems of the benzene ring and the methoxyethenyl group would be expected to contribute significantly to the frontier orbitals. Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals, which contribute to molecular stability. researchgate.netijmert.org

Table 2: Representative Frontier Orbital Data for Benzonitrile Derivatives based on DFT Calculations

ParameterDescriptionTypical Calculated Value (eV)Reference
E(HOMO)Energy of Highest Occupied Molecular Orbital-6.1 to -6.5 nih.gov
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-2.0 to -2.5 nih.gov
ΔE (Gap)E(LUMO) - E(HOMO)3.5 to 4.0 nih.gov

Note: These values are illustrative, based on published data for structurally related molecules, and actual values for this compound would require specific calculation.

Reaction Pathway Exploration and Activation Energy Calculations

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves locating the structures of transition states and calculating the activation energies (the energy barrier that must be overcome for the reaction to proceed). nih.gov

For a potential synthesis of this compound, computational chemists can model different reaction pathways to determine the most energetically favorable route. mdpi.com For example, in a Heck reaction between 3-bromobenzonitrile (B1265711) and methyl vinyl ether, DFT could be used to calculate the energies of the oxidative addition, migratory insertion, and reductive elimination steps. This analysis provides a detailed, step-by-step understanding of the reaction, helps explain observed product distributions (regioselectivity), and can guide the development of more efficient catalysts or reaction conditions. mdpi.com The calculation of bond dissociation energies (BDE) can also offer insights into the thermal stability of the molecule and identify the weakest bonds, which are likely to break first upon heating. nih.gov

Prediction of Spectroscopic Parameters

One of the significant strengths of modern quantum chemical calculations is the ability to predict spectroscopic parameters with a high degree of accuracy. derpharmachemica.com DFT methods can compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net While raw calculated frequencies are often systematically higher than experimental values, the application of a uniform scaling factor can lead to excellent agreement between the theoretical and experimental FT-IR and Raman spectra. researchgate.net This predictive power is invaluable for confirming the assignment of experimental spectra.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). ijmert.org By comparing the calculated shifts for a proposed structure with experimental data, one can gain strong evidence for the correct identification of the compound. Theoretical calculations can also predict electronic transitions, which can be correlated with experimental UV-Vis spectra. researchgate.net

Applications of 3 2 Methoxyethenyl Benzonitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Synthetic Methodologies

Benzonitrile (B105546) derivatives are widely recognized as indispensable building blocks in modern chemical synthesis. nbinno.com Their inherent reactivity, stemming from both the nitrile group and the aromatic ring, makes them ideal starting materials for the construction of complex molecular frameworks. nbinno.com 3-(2-Methoxyethenyl)benzonitrile, with its additional methoxyethenyl substituent, expands upon this versatility.

Precursor for Complex Organic Scaffolds

The chemical architecture of this compound allows it to serve as a foundational element in the synthesis of more intricate organic structures. The vinyl ether moiety is susceptible to hydrolysis under acidic conditions to yield a corresponding aldehyde, which can then participate in a variety of subsequent reactions. Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, providing multiple handles for further synthetic elaboration. nbinno.com This multi-functionality enables the construction of complex scaffolds that are central to the development of new pharmaceutical agents and other biologically active molecules.

Intermediates for Advanced Molecular Architectures

As an intermediate, this compound offers synthetic chemists a platform for creating advanced molecular architectures. The methoxyethenyl group can act as a masked aldehyde, which can be revealed at a later synthetic stage to participate in reactions such as aldol condensations, Wittig reactions, or reductive aminations. This strategic unmasking of reactivity is crucial in multi-step syntheses where precise control over sequential bond formation is required. The benzonitrile core provides a stable aromatic platform that can be further functionalized, leading to the assembly of sophisticated and highly tailored molecular structures.

Synthon for Diverse Heterocyclic and Carbocyclic Systems

The reactivity profile of this compound makes it a valuable synthon for the creation of a wide range of heterocyclic and carbocyclic systems. The vinyl ether can act as a dienophile or a Michael acceptor in various cycloaddition and conjugate addition reactions, leading to the formation of carbocyclic rings.

Moreover, the combination of the nitrile and the vinyl ether (or its aldehyde derivative) provides a powerful tool for the synthesis of diverse heterocycles. For instance, chalcone-like precursors, which can be conceptually derived from this compound, are known to react with various binucleophiles to form a variety of heterocyclic rings. lmaleidykla.lt The reaction of such precursors with reagents like hydrazine, guanidine, or 2-aminobenzenethiol can lead to the formation of pyrazolines, pyrimidines, and benzothiazepines, respectively. lmaleidykla.lt Additionally, condensation reactions with active methylene compounds are a common strategy for synthesizing various substituted pyridines and pyrans. lmaleidykla.ltnih.gov

Table 1: Potential Heterocyclic and Carbocyclic Systems from this compound Derivatives

ReagentResulting Ring System
HydrazinePyrazoline
GuanidineAminopyrimidine
2-AminobenzenethiolBenzothiazepine
MalononitrileSubstituted Pyridine
Ethyl Cyanoacetate (B8463686)Substituted Pyran
DienesCyclohexene derivatives

Polymer Chemistry Applications of this compound

The presence of a polymerizable vinyl group and a functional nitrile group makes this compound an attractive monomer for applications in polymer chemistry. The benzonitrile moiety can impart desirable thermal and chemical properties to the resulting polymers, while also serving as a site for post-polymerization modification.

Monomer in Radical Polymerization and Copolymerization Studies

Structurally related compounds, such as 2-methoxyethyl phenylcyanoacrylates, have been shown to readily undergo free-radical copolymerization with other monomers like styrene. chemrxiv.org In these studies, copolymers were successfully synthesized using a radical initiator, demonstrating the capability of the acrylic system to participate in polymerization reactions. chemrxiv.org By analogy, this compound is expected to be a viable monomer for radical polymerization and copolymerization.

The copolymerization of this compound with common monomers such as styrene, acrylates, or acrylonitrile could lead to the development of new polymeric materials with tailored properties. The incorporation of the benzonitrile unit into the polymer backbone can influence the polymer's solubility, thermal stability, and mechanical properties.

Table 2: Representative Data from Copolymerization of a Structurally Similar Monomer (2-methoxyethyl phenylcyanoacrylate) with Styrene

Monomer Feed Ratio (Styrene/Acrylate)Copolymer Composition (mol% Acrylate)
38.2 - 27.9

Data is indicative of the reactivity of structurally similar phenylcyanoacrylates in copolymerization with styrene and is presented as a potential model for the behavior of this compound. chemrxiv.org

Development of Functional Polymers with Benzonitrile Side Chains

Polymers bearing benzonitrile side chains are of interest for a variety of applications due to the unique properties of the nitrile group. The nitrile functionality can enhance the polymer's thermal stability and solvent resistance. Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic moieties. This versatility allows for the fine-tuning of the polymer's properties for specific applications, such as in membranes, specialty coatings, or as platforms for grafting other polymer chains.

The development of copolymers containing acrylonitrile has been explored for creating materials with potent antimicrobial and hemocompatible properties, showcasing the utility of nitrile-containing polymers in biomedical applications. nih.gov The incorporation of this compound into polymer chains offers a pathway to new functional materials with a unique combination of properties derived from both the benzonitrile and the methoxyethenyl groups.

Influence of Methoxyethenyl Group on Polymerization Kinetics and Architecture

The polymerization of vinyl monomers is significantly influenced by the electronic and steric nature of their substituents. In the case of this compound, the methoxyethenyl group introduces a vinyl ether functionality, which typically undergoes cationic polymerization. The kinetics and resulting polymer architecture are expected to be modulated by the presence of the benzonitrile group.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which activates the vinyl double bond towards cationic attack, thus facilitating polymerization. Conversely, the nitrile group (-C≡N) on the benzene (B151609) ring is strongly electron-withdrawing. This electronic pull from the nitrile group, transmitted through the phenyl ring, is anticipated to have a retarding effect on the cationic polymerization of the vinyl ether moiety. This is because the electron-withdrawing nature of the substituent deactivates the double bond, making it less susceptible to electrophilic attack by the propagating carbocation.

Rₚ = kₚ[M][P⁺]

where:

kₚ is the rate constant for propagation

[M] is the monomer concentration

[P⁺] is the concentration of propagating carbocationic species

The electron-withdrawing benzonitrile group is expected to decrease the value of kₚ for this compound compared to a simple alkyl vinyl ether. This effect is analogous to the observed trends in the polymerization of substituted styrenes, where electron-withdrawing substituents decrease the polymerization rate in cationic polymerization. cmu.edu

The architecture of the resulting polymer is also influenced by the monomer's structure. The rigidity of the benzonitrile group and potential for intermolecular interactions could lead to polymers with a more defined secondary structure. The polarity imparted by the nitrile group may also influence the solubility and self-assembly behavior of the polymer chains in solution and in the solid state.

Table 1: Predicted Influence of Substituents on Cationic Polymerization of Vinyl Ethers (Note: This table contains predicted data based on established principles of polymer chemistry, as direct experimental data for this compound is not readily available in the reviewed literature.)

MonomerSubstituent EffectPredicted kₚ (relative)Predicted Polymer Architecture
Ethyl vinyl etherElectron-donating (-CH₂CH₃)1.0 (Reference)Flexible, amorphous chains
This compoundElectron-withdrawing (-C₆H₄CN)< 1.0Potentially more rigid chains with increased intermolecular interactions

Integration into Functional Materials and Advanced Molecular Systems

The unique combination of a reactive vinyl ether, a polar nitrile group, and an aromatic core makes this compound a versatile building block for the synthesis of a variety of functional materials and advanced molecular systems.

Chromophores and Fluorophores Incorporating the this compound Moiety

The extended π-system of this compound, which includes the benzene ring and the methoxyethenyl group, forms a basis for the construction of chromophores and fluorophores. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group can lead to intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence.

This compound can serve as a precursor for the synthesis of stilbene derivatives, which are well-known for their fluorescent properties. fu-berlin.deresearchgate.netresearchgate.netnih.govresearchgate.net For instance, reactions targeting the vinyl group could be employed to couple it with other aromatic systems, thereby extending the conjugation and tuning the photophysical properties. The nitrile group can also be chemically modified to further modulate the electronic characteristics of the resulting dye.

The absorption and emission wavelengths of such chromophores are expected to be sensitive to the solvent polarity due to the ICT nature of their excited state. In polar solvents, a larger Stokes shift is anticipated.

SolventPredicted Absorption Max (λₐₙₛ) (nm)Predicted Emission Max (λₑₘ) (nm)Predicted Stokes Shift (cm⁻¹)
Toluene3504204895
Acetonitrile3654807456

Components in Self-Assembled Systems and Supramolecular Chemistry

The molecular structure of this compound contains several features that make it a promising candidate for use in self-assembled systems and supramolecular chemistry. The nitrile group is a known hydrogen bond acceptor, capable of forming directional interactions with suitable donor molecules. rsc.org This property can be exploited in the design of crystal structures and other ordered assemblies. ucsb.edu

Furthermore, the aromatic ring can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of many organic molecules. The methoxyethenyl group can also influence the packing of the molecules in the solid state. The interplay of these non-covalent interactions—hydrogen bonding, π-π stacking, and van der Waals forces—can lead to the formation of well-defined supramolecular architectures such as layers, columns, or more complex three-dimensional networks. researchgate.netresearchgate.net

The ability to polymerize the vinyl ether functionality also opens up the possibility of creating self-assembling polymers where the benzonitrile moieties act as recognition sites to direct the macromolecular organization.

Precursors for Optoelectronic Materials

Benzonitrile derivatives are extensively used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and other organic semiconductors. rsc.orgrsc.orgworktribe.comnih.govresearchgate.net The electron-withdrawing nature of the nitrile group can be beneficial for creating materials with good electron-transporting properties.

This compound can be considered a valuable precursor for the synthesis of active materials for optoelectronic devices. The vinyl ether group provides a handle for polymerization or for grafting the molecule onto other structures. For example, it could be incorporated into a polymer backbone to create a processable organic semiconductor. The benzonitrile moiety would then contribute to the electronic properties of the final material.

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the same conjugated system suggests that molecules derived from this compound could exhibit interesting charge-transfer characteristics, which are crucial for applications in organic photovoltaics and photodetectors. The development of new organic semiconductors is a rapidly advancing field, and versatile building blocks like this compound are essential for the synthesis of novel materials with tailored properties. sigmaaldrich.com

Structure Reactivity Relationships and Derivatization Strategies for 3 2 Methoxyethenyl Benzonitrile Analogues

Systematic Structural Modifications of 3-(2-Methoxyethenyl)benzonitrile

The structure of this compound offers multiple sites for chemical modification, including the aromatic ring, the ethenyl side chain, and the terminal methoxy (B1213986) and nitrile groups. These modifications are key to creating a diverse library of analogues with tailored properties.

Varying Substituents on the Aromatic Ring

The reactivity of the benzene (B151609) ring and the molecule as a whole is highly influenced by the nature of substituents attached to it. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org For instance, the presence of a hydroxy or methoxy group can increase the rate of electrophilic substitution by a factor of approximately 10,000 compared to unsubstituted benzene. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, deactivating it towards electrophilic attack. lumenlearning.comlibretexts.org A nitro group, for example, can decrease the ring's reactivity by a factor of about one million. lumenlearning.com

The synthesis of analogues often starts from a substituted benzaldehyde (B42025), which then undergoes a condensation reaction to form the ethenyl side chain. chemrxiv.org This approach allows for a wide variety of substituents to be incorporated onto the aromatic ring.

Table 1: Examples of Ring-Substituted Analogues Synthesized from Corresponding Benzaldehydes

This table is interactive. You can sort and filter the data.

Substituent (R) Position on Ring Classification Resulting Analogue Structure (example from phenylcyanoacrylates)
Benzyloxy (-OCH₂Ph) 2-, 3-, or 4- Electron-Donating (by resonance) 2-Methoxyethyl 2-cyano-3-(benzyloxyphenyl)acrylate
Acetyl (-COCH₃) 2-, 3-, or 4- Electron-Withdrawing 2-Methoxyethyl 2-cyano-3-(acetylphenyl)acrylate
Cyano (-CN) 2-, 3-, or 4- Electron-Withdrawing 2-Methoxyethyl 2-cyano-3-(cyanophenyl)acrylate
Acetamido (-NHCOCH₃) 4- Electron-Donating (by resonance) 2-Methoxyethyl 2-cyano-3-(acetamidophenyl)acrylate

Data sourced from syntheses of related 2-methoxyethyl phenylcyanoacrylates. chemrxiv.org

Alterations to the Ethenyl Side Chain

For example, reacting a substituted benzaldehyde with 2-methoxyethyl cyanoacetate (B8463686) introduces both a cyano group and a 2-methoxyethyl ester group onto one of the vinyl carbons, creating a highly functionalized ethenyl chain. chemrxiv.org This changes the electronic nature of the double bond and provides additional sites for chemical reactions. Further reactions, such as the reduction of the double bond or cycloadditions, can also be envisioned. For instance, [3+2] cycloaddition reactions involving nitrile N-oxides have been studied with analogous systems like β-phosphorylated nitroethenes, highlighting the reactivity of the C=C double bond. mdpi.com

Modifications to the Methoxy Group and Nitrile Functionality

The methoxy (-OCH₃) and nitrile (-C≡N) groups are key functional handles for derivatization. The methoxy group can be cleaved under various conditions to yield the corresponding phenol, which can then be further functionalized.

The nitrile group is particularly versatile. It can undergo a variety of transformations:

Cycloaddition: The nitrile can react with azides, such as sodium azide (B81097) or tributyltin azide, in a [3+2] cycloaddition to form a 5-substituted tetrazole ring. researchgate.net This is a common strategy for converting nitriles into a bioisosterically equivalent heterocyclic ring.

Nucleophilic Addition: Organometallic reagents like Grignard reagents (e.g., CH₃MgBr) can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis yields a ketone. youtube.com For example, the reaction of 3-methoxybenzonitrile (B145857) with methylmagnesium bromide produces 3-methoxyacetophenone. youtube.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.

Impact of Structural Changes on Reaction Kinetics and Selectivity

Modifications to the molecular structure have a profound and predictable effect on reaction rates and the distribution of products, governed by electronic and steric factors.

Hammett-Type Analyses for Electronic Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity of an aromatic compound. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It measures the electronic effect of the substituent relative to hydrogen. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character. utexas.edu

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. wikipedia.orgutexas.edu

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (a negative charge is built up in the transition state), while a negative ρ value means the reaction is favored by electron-donating groups (a positive charge is built up). wikipedia.org For example, the alkaline hydrolysis of substituted ethyl benzoates has a ρ value of +2.498, indicating significant acceleration by electron-withdrawing groups. wikipedia.org

Table 2: Hammett Substituent Constants (σ) for Common Groups

This table is interactive. You can sort and filter the data.

Substituent σ_meta σ_para Electronic Effect
-N(CH₃)₂ -0.15 -0.63 Strongly Electron-Donating
-OH +0.13 -0.38 Electron-Donating (by resonance)
-OCH₃ +0.11 -0.28 Electron-Donating (by resonance)
-CH₃ -0.06 -0.14 Weakly Electron-Donating
-H 0.00 0.00 Reference
-Cl +0.37 +0.24 Electron-Withdrawing (by induction)
-COCH₃ +0.38 +0.50 Electron-Withdrawing
-CN +0.62 +0.70 Strongly Electron-Withdrawing

Data sourced from established Hammett constant tables. libretexts.orgutexas.eduacs.org

For a hypothetical reaction involving an analogue of this compound, a Hammett plot of log(k/k₀) versus σ would reveal the reaction's electronic demands. A linear correlation would confirm that the reaction rate is primarily governed by the electronic effects of the substituents on the aromatic ring.

Steric Hindrance and Conformational Effects

Steric effects arise from the spatial arrangement of atoms, where bulky groups can physically impede the approach of a reagent to a reaction site, slowing down or preventing the reaction. wikipedia.orgyoutube.com This phenomenon, known as steric hindrance, plays a crucial role in determining regioselectivity, especially in reactions involving substituted aromatic rings. wikipedia.org

In electrophilic aromatic substitution, for example, a bulky substituent on the ring will often direct incoming electrophiles to the less sterically crowded para position over the adjacent ortho positions, even if both are electronically favored. youtube.com The tertiary-butyl group is a classic example of a bulky group that strongly disfavors ortho-substitution. youtube.com

For analogues of this compound, the ethenyl side chain itself introduces significant steric bulk. In reactions involving the aromatic ring, this side chain will influence the accessibility of the ortho positions (positions 2 and 4). Similarly, if a bulky substituent is placed at position 2, it could hinder reactions at the ethenyl side chain or the nitrile group. The interplay between steric and electronic effects ultimately determines the final product distribution. youtube.comnih.gov For instance, even with an ortho-para directing group, if it is sufficiently bulky, the para product will be heavily favored. youtube.com

Development of Libraries of this compound Derivatives

The generation of compound libraries centered around the this compound scaffold is a key strategy for exploring its chemical space and identifying analogues with optimized properties. This process involves the systematic modification of the core structure to produce a diverse set of related molecules. These libraries are instrumental in establishing structure-reactivity relationships (SRRs) and for identifying lead compounds in various research applications. The insights gained from these libraries can accelerate the development of molecules with desired reactivity profiles.

Parallel Synthesis and High-Throughput Screening of Reactivity

Parallel synthesis techniques are a cornerstone in the rapid generation of libraries of this compound derivatives. This approach allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates. By systematically varying the building blocks and reaction conditions, a diverse array of analogues can be efficiently produced.

A hypothetical research initiative focused on exploring the reactivity of the vinyl ether moiety in this compound could involve its reaction with a panel of electrophiles. For instance, a library could be synthesized by reacting this compound with a variety of substituted aromatic sulfenyl chlorides. The goal would be to assess how electronic and steric variations on the electrophile affect the rate and outcome of the reaction.

High-throughput screening (HTS) is subsequently employed to rapidly assess the reactivity of each compound in the synthesized library. This is often achieved using automated liquid handling systems and plate-based spectroscopic assays. For the aforementioned library, an HTS assay could be designed to monitor the disappearance of the starting vinyl ether or the formation of the product. A common method involves quenching the reaction at specific time points and analyzing the reaction mixture by a rapid technique like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).

The data obtained from such a screening campaign can be compiled to compare the relative reactivity of the library members.

Hypothetical Reactivity Data for a Library of this compound Derivatives

Derivative IDSubstituent on Sulfenyl ChlorideReaction Time (min)Conversion (%)
Deriv-0014-Nitro1095
Deriv-0024-Chloro1078
Deriv-0034-Methyl1045
Deriv-0044-Methoxy1025
Deriv-0052-Nitro1088
Deriv-0062,4-Dinitro10>99

This is a hypothetical data table created for illustrative purposes.

The results from this type of screening can provide valuable initial insights into the structure-reactivity landscape of the this compound scaffold.

Chemoinformatic Approaches to Structure-Reactivity Prediction

Chemoinformatics provides a powerful set of computational tools to analyze and model the data generated from HTS campaigns, enabling the prediction of reactivity for yet-to-be-synthesized analogues. By correlating experimentally determined reactivity with calculated molecular descriptors, quantitative structure-reactivity relationship (QSRR) models can be developed.

For the library of this compound derivatives, a QSRR model could be built to predict the reaction conversion based on the electronic and steric properties of the substituents on the aromatic sulfenyl chloride. Molecular descriptors that could be used include Hammett constants (σ), Taft steric parameters (Es), and various quantum mechanically calculated properties such as atomic charges and frontier molecular orbital energies.

A typical workflow for developing a QSRR model would involve:

Data Curation: Assembling the experimental reactivity data and calculating a wide range of molecular descriptors for each library member.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a mathematical model that links the descriptors to the observed reactivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. This ensures the model is robust and can generalize to new compounds.

Hypothetical QSRR Model for Reactivity Prediction

A simplified, hypothetical MLR model for the reactivity of the this compound derivatives could take the following form:

log(Conversion) = β₀ + β₁σ + β₂Es + ε

Where:

log(Conversion) is the logarithm of the experimentally measured reaction conversion.

σ is the Hammett constant of the substituent.

Es is the Taft steric parameter of the substituent.

β₀, β₁, and β₂ are the regression coefficients determined from the model fitting.

ε is the error term.

Illustrative Predictive Data from a Hypothetical QSRR Model

Derivative IDSubstituentPredicted Conversion (%)Experimental Conversion (%)
Deriv-0073-Nitro9290
Deriv-0083-Chloro7577
Deriv-0093-Methyl4846
Deriv-0103-Methoxy2830

This is a hypothetical data table created for illustrative purposes.

Such predictive models are invaluable for prioritizing the synthesis of new derivatives, focusing resources on compounds that are most likely to exhibit the desired reactivity profile. This iterative cycle of synthesis, screening, and modeling accelerates the discovery of novel and optimized this compound analogues.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound this compound. This lack of available information prevents the creation of a detailed article on its future research trajectories and unexplored potential as requested.

The investigation sought to uncover information regarding novel reaction pathways, catalytic transformations, integration into advanced multicomponent reactions, bio-inspired and sustainable synthetic approaches, and computational design and reactivity predictions specifically for this compound. However, the search yielded no publications, patents, or database entries that directly address this particular molecule.

The absence of data suggests that this compound may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be a theoretical structure that has not been the subject of published research.

While general principles of organic chemistry could be used to speculate on the potential reactivity of its functional groups—the benzonitrile (B105546) and the methoxyethenyl moieties—such a discussion would not be based on documented scientific findings for this specific compound and would therefore fall outside the scope of the requested analysis.

Therefore, the following sections, as outlined in the initial request, cannot be addressed with scientifically accurate and verifiable information:

Future Research Trajectories and Unexplored Potential of 3 2 Methoxyethenyl Benzonitrile

Computational Design and Prediction of Novel Reactivity

Without any foundational research on 3-(2-Methoxyethenyl)benzonitrile, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.